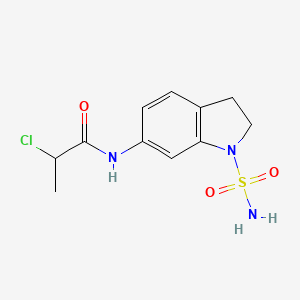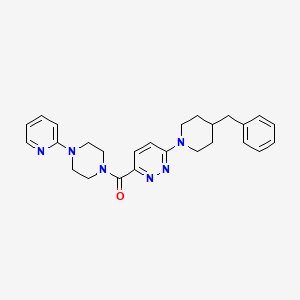![molecular formula C19H22ClN3O B2764626 N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide CAS No. 866144-27-6](/img/structure/B2764626.png)
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide is a synthetic organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chlorinated phenyl ring, a piperazine moiety, and a benzamide group. Its unique chemical properties make it a valuable subject of study for various biochemical and pharmacological investigations.
Mechanism of Action
Target of Action
The primary target of N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide is the ACK1 (TNK2) tyrosine kinase . This kinase plays a crucial role in various cellular processes, including cell growth and survival, and its dysregulation is frequently observed in immune disease and cancer .
Mode of Action
This compound acts as a potent and selective inhibitor of ACK1 . By inhibiting this kinase, the compound can attenuate AR and AR-V7 expression in prostate cancer cells . This inhibition can also lead to the potent suppression of triple negative breast cancer (TNBC) cells proliferation .
Biochemical Pathways
The inhibition of ACK1 impacts the Janus kinases (JAKs) and their downstream effectors, signal transducer and activator of transcription proteins (STATs) . This signaling circuit is of fundamental importance in innate immunity, inflammation, and hematopoiesis . Therefore, the compound’s action can influence these critical biochemical pathways and their downstream effects.
Result of Action
The result of the compound’s action is the suppression of cell proliferation in certain types of cancer, such as prostate cancer and TNBC . By inhibiting ACK1, the compound can attenuate the expression of AR and AR-V7 in prostate cancer cells and inhibit the proliferation of TNBC cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of 4-methylbenzoic acid to introduce a nitro group, followed by reduction to form 4-methylbenzamide.
Chlorination: The next step is the chlorination of 4-methylbenzamide to introduce a chlorine atom at the desired position on the phenyl ring.
Piperazine Substitution: The chlorinated intermediate is then reacted with 4-methylpiperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenyl ring, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It serves as a lead compound in drug discovery, particularly for developing new therapeutic agents targeting specific diseases.
Industry: The compound’s derivatives are used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide can be compared with other similar compounds, such as:
N-[4-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide: Similar structure but with a different position of the chlorine atom.
N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.
These comparisons highlight the unique properties of this compound, such as its specific binding affinity and biological activity, which make it a valuable compound for research and development.
Properties
IUPAC Name |
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-3-5-15(6-4-14)19(24)21-17-13-16(20)7-8-18(17)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEAUMDXJVAVHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N2,N5-bis(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2,5-dicarboxamide](/img/structure/B2764543.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2764547.png)
![N-Methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2764551.png)

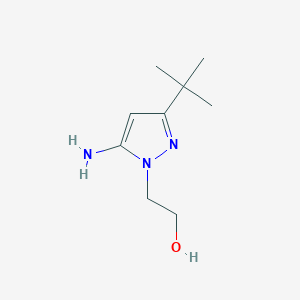
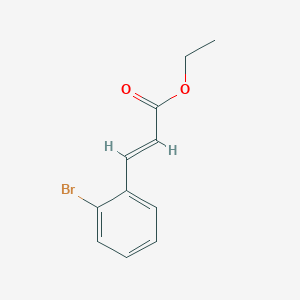
![3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2764558.png)
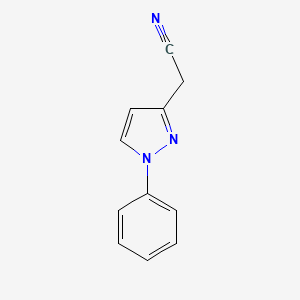
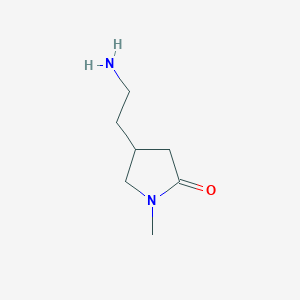
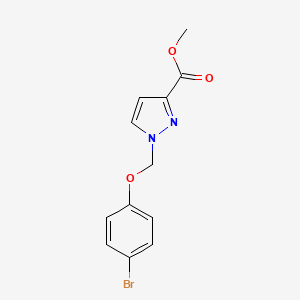
![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2764562.png)
